molecular formula C8H8BrFO B1375031 1-(2-Bromo-6-fluorophenyl)ethanol CAS No. 1232407-68-9

1-(2-Bromo-6-fluorophenyl)ethanol

Cat. No.: B1375031
CAS No.: 1232407-68-9
M. Wt: 219.05 g/mol
InChI Key: JIUIEPDQCBTIEI-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)ethanol is a chemical compound with the molecular formula C8H8BrFO. It is a white crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is of interest due to its unique structural features, which include a bromine and a fluorine atom attached to a phenyl ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(2-Bromo-6-fluorophenyl)ethanol typically involves the following steps:

    Bromination: The starting material, 2-fluorotoluene, undergoes bromination using bromine in the presence of a catalyst to form 2-bromo-6-fluorotoluene.

    Hydrolysis: The brominated product is then subjected to hydrolysis to introduce the hydroxyl group, resulting in the formation of this compound.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Catalysts and reaction conditions such as temperature and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

1-(2-Bromo-6-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 1-(2-Bromo-6-fluorophenyl)acetaldehyde or 1-(2-Bromo-6-fluorophenyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to 1-(2-Bromo-6-fluorophenyl)ethane using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling, where boron reagents are used.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride.

    Coupling reagents: Boron reagents for Suzuki-Miyaura coupling.

Major products formed from these reactions include various substituted phenyl derivatives and alcohols.

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-6-fluorophenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2-Bromo-6-fluorophenyl)ethanol can be compared with similar compounds such as:

    1-(2-Chloro-6-fluorophenyl)ethanol: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Bromo-4-fluorophenyl)ethanol: Similar structure but with the fluorine atom in a different position.

    1-(2-Bromo-6-chlorophenyl)ethanol: Similar structure but with a chlorine atom instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

1-(2-bromo-6-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUIEPDQCBTIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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